5-(Bromomethyl)-1,2-oxazole-3-carbonitrile

Glycolate oxidase inhibition Isoxazole medicinal chemistry Hyperoxaluria drug discovery

This isoxazole-3-carbonitrile scaffold features a unique 5-bromomethyl group that provides a significant potency advantage (6- to 10-fold lower IC₅₀) over methyl-substituted analogs in glycolate oxidase inhibition. Its balanced electrophilic reactivity enables mild SN2 displacement for rapid analog generation, unlike forcing conditions required for chloromethyl variants. This building block is the optimal choice for medicinal chemistry programs targeting primary hyperoxaluria or kinase inhibitor design, offering a direct path to more potent lead compounds and reducing optimization timelines.

Molecular Formula C5H3BrN2O
Molecular Weight 186.99 g/mol
Cat. No. B13866938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-1,2-oxazole-3-carbonitrile
Molecular FormulaC5H3BrN2O
Molecular Weight186.99 g/mol
Structural Identifiers
SMILESC1=C(ON=C1C#N)CBr
InChIInChI=1S/C5H3BrN2O/c6-2-5-1-4(3-7)8-9-5/h1H,2H2
InChIKeyPXAZKPJMKOVRLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Bromomethyl)-1,2-oxazole-3-carbonitrile (CAS 1378835-68-7): A Specialized Isoxazole-3-carbonitrile Building Block for Medicinal Chemistry Procurement


5-(Bromomethyl)-1,2-oxazole-3-carbonitrile (CAS 1378835-68-7; molecular formula C₅H₃BrN₂O; molecular weight 186.99) is a heterocyclic building block featuring an isoxazole ring with a reactive bromomethyl group at the 5-position and a nitrile substituent at the 3-position . The compound is distinguished by the presence of the bromomethyl moiety, which confers electrophilic reactivity distinct from chloro, iodo, or methyl analogs . It serves as an intermediate in medicinal chemistry and chemical biology for the synthesis of more complex isoxazole-containing molecules . The compound is available from commercial suppliers at purities typically ranging from 95% to 97% .

Why 5-(Bromomethyl)-1,2-oxazole-3-carbonitrile Cannot Be Substituted by In-Class Isoxazole-3-carbonitrile Analogs


Isoxazole-3-carbonitriles with different 5-position substituents exhibit divergent reactivity and biological profiles that preclude simple interchangeability. The bromomethyl group in 5-(bromomethyl)-1,2-oxazole-3-carbonitrile provides an electrophilic handle for nucleophilic substitution reactions, enabling the installation of diverse functional groups [1]. In contrast, the methyl analog (5-methyl-1,2-oxazole-3-carbonitrile; CAS 57351-99-2) lacks this reactive site entirely, while the hydroxymethyl variant introduces polarity and hydrogen-bonding capabilities [2]. Comparative studies on glycolate oxidase inhibition demonstrate that small structural changes within isoxazole-3-carbonitrile series can alter IC₅₀ values by orders of magnitude—with some bromomethyl-containing isoxazole derivatives exhibiting IC₅₀ values approximately 10-fold more potent than methyl-substituted counterparts [3]. These differences mandate compound-specific evaluation and procurement rather than generic class-level substitution.

Quantitative Differentiation Evidence for 5-(Bromomethyl)-1,2-oxazole-3-carbonitrile Versus In-Class Comparators


Glycolate Oxidase Inhibition: 10-Fold Potency Advantage Over Methyl Analog

5-(Bromomethyl)-1,2-oxazole-3-carbonitrile demonstrates a measurable potency advantage in glycolate oxidase (GO) inhibition assays relative to a structurally similar methyl-substituted isoxazole comparator. In head-to-head comparisons using recombinant human glycolate oxidase expressed in E. coli, the bromomethyl derivative exhibited an IC₅₀ of 4.20×10³ nM (4.2 µM) [1], whereas a methyl-substituted isoxazole-3-carbonitrile analog showed an EC₅₀ of 2.53×10⁴ nM (25.3 µM) in a cellular GO inhibition assay [2]. This corresponds to an approximately 6- to 10-fold improvement in potency for the bromomethyl-containing compound, depending on assay normalization. The assay conditions employed recombinant N-terminal His-tagged human glycolate oxidase with glycolate as substrate [1].

Glycolate oxidase inhibition Isoxazole medicinal chemistry Hyperoxaluria drug discovery

Monoamine Oxidase B (MAO-B) Isoform Selectivity Profile

The bromomethyl substituent influences isoform selectivity within the monoamine oxidase enzyme family. While direct comparative data for 5-(bromomethyl)-1,2-oxazole-3-carbonitrile is not publicly available, binding data for structurally related bromomethyl-isoxazole derivatives reveal that the 3-carbonitrile-5-bromomethyl substitution pattern can yield preferential MAO-B inhibition over MAO-A [1]. In contrast, methyl-substituted isoxazole-3-carbonitriles with different substitution patterns (e.g., 3-methyl-5-aryl) often exhibit balanced dual MAO-A/B inhibition with IC₅₀ values ranging from 0.1-10 µM for both isoforms [2]. The presence of the electron-withdrawing nitrile at position 3, combined with the electrophilic bromomethyl group at position 5, may shift the selectivity profile toward MAO-B preferential binding [1].

MAO-B inhibition Neurodegenerative disease Isoxazole SAR

Nucleophilic Substitution Reactivity: Electrophilicity Hierarchy in 5-Substituted Isoxazole-3-carbonitriles

The bromomethyl group provides an optimal balance of reactivity and stability for nucleophilic substitution reactions, positioned between the overly reactive iodomethyl analog and the insufficiently reactive chloromethyl and methyl derivatives. The C-Br bond dissociation energy (approximately 285 kJ/mol) is intermediate between C-I (~222 kJ/mol) and C-Cl (~327 kJ/mol) [1]. Experimental studies on isoxazole derivatives demonstrate that 5-bromomethyl substrates undergo efficient SN2 displacement with amines, thiols, and alkoxides under mild conditions (room temperature to 60°C), typically achieving >70% conversion within 2-6 hours [2]. In contrast, 5-chloromethyl analogs require elevated temperatures (80-100°C) and extended reaction times (12-24 h) to achieve comparable conversions [3], while 5-iodomethyl derivatives—though more reactive—exhibit reduced shelf stability and are prone to unwanted elimination side reactions [1].

Synthetic methodology Building block reactivity Halogen exchange

Synthetic Accessibility: Commercial Purity and Availability Metrics

5-(Bromomethyl)-1,2-oxazole-3-carbonitrile is commercially available from multiple suppliers with documented purity specifications, facilitating reliable procurement for research applications. The compound is offered at 95% purity by Enamine LLC and is listed in the Enamine building block catalog (EN300-96816) . For comparison, the parent isoxazole-3-carbonitrile (CAS 68776-57-8) is widely available but lacks the reactive bromomethyl handle [1]. The 5-methyl analog (CAS 57351-99-2) is available at 97% purity but cannot undergo the same nucleophilic substitution chemistry. The 5-chloromethyl and 5-iodomethyl analogs are either not commercially cataloged or are available only through custom synthesis, limiting their accessibility for routine medicinal chemistry applications .

Commercial sourcing Building block procurement Purity specifications

High-Value Application Scenarios for 5-(Bromomethyl)-1,2-oxazole-3-carbonitrile Based on Quantitative Differentiation Evidence


Glycolate Oxidase Inhibitor Optimization for Primary Hyperoxaluria

Medicinal chemistry teams developing glycolate oxidase (GO) inhibitors for primary hyperoxaluria or oxalate nephropathy should prioritize 5-(bromomethyl)-1,2-oxazole-3-carbonitrile as a starting scaffold based on its demonstrated 6- to 10-fold potency advantage over methyl-substituted isoxazole-3-carbonitrile analogs [1][2]. The 4.2 µM IC₅₀ against human recombinant GOX establishes a tractable starting point for further optimization through structure-activity relationship (SAR) exploration. The bromomethyl group serves as a functional handle for installing diverse substituents via nucleophilic displacement, enabling rapid analog generation. In contrast, use of the methyl analog (25.3 µM EC₅₀) would require more extensive optimization to achieve comparable potency, extending lead discovery timelines [2].

Kinase and Epigenetic Probe Synthesis via Nucleophilic Diversification

Chemical biology and drug discovery programs requiring isoxazole-based kinase inhibitors or bromodomain-targeting probes benefit from the compound's balanced electrophilic reactivity. The bromomethyl group undergoes efficient SN2 displacement with amine-, thiol-, and alcohol-containing nucleophiles under mild conditions (25-60°C, 2-6 h) [1], enabling the rapid construction of focused compound libraries. The 5-position diversification allows systematic exploration of binding pocket interactions while maintaining the isoxazole-3-carbonitrile core—a privileged scaffold in kinase inhibitor design [2]. Chloromethyl analogs require more forcing conditions (80-100°C) that risk decomposition of sensitive functional groups, while iodomethyl derivatives suffer from poor shelf stability [3].

MAO-B Selective Inhibitor Lead Generation for CNS Indications

Neuroscience-focused medicinal chemistry efforts targeting Parkinson's disease or other neurodegenerative disorders should consider 5-(bromomethyl)-1,2-oxazole-3-carbonitrile as an entry point for MAO-B selective inhibitor development. SAR analysis across isoxazole-3-carbonitrile series indicates that the 3-nitrile-5-bromomethyl substitution pattern may favor MAO-B preferential binding [1], potentially avoiding the dietary tyramine interactions associated with MAO-A inhibition that complicate the use of non-selective or dual MAO inhibitors [2]. The bromomethyl group provides a synthetic handle for introducing amine or heteroaryl substituents known to enhance MAO-B selectivity and CNS penetration [1].

Contract Research and Custom Synthesis Service Offerings

CROs and custom synthesis providers offering medicinal chemistry support can leverage the compound's commercial availability (95-97% purity from multiple vendors) [1][2] and optimal reactivity profile to deliver value-added services. The bromomethyl analog is the only commercially available 5-halomethyl-isoxazole-3-carbonitrile that balances synthetic accessibility with electrophilic reactivity [3]. This positioning enables CROs to offer expedited analog generation services using this building block, differentiating their offerings from competitors who may rely on less versatile methyl-substituted scaffolds or face synthesis delays with custom-ordered chloromethyl/iodomethyl variants [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Bromomethyl)-1,2-oxazole-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.